molecular formula C8H12N2O2S B105694 2-amino-N,N-dimethylbenzenesulfonamide CAS No. 54468-86-9

2-amino-N,N-dimethylbenzenesulfonamide

Cat. No.: B105694
CAS No.: 54468-86-9
M. Wt: 200.26 g/mol
InChI Key: GUWXWPWKFMLCPW-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethylbenzenesulfonamide, also known as this compound, is an organic compound belonging to the group of sulfonamides. It is a white, crystalline solid that is soluble in water. It can be synthesized from the reaction of dimethylbenzenesulfonyl chloride with dimethylamine. It is a versatile compound that is used in a variety of scientific and industrial applications.

Scientific Research Applications

  • Chemical Synthesis and Compound Formation:

    • 2-Amino-N,N-dimethylbenzenesulfonamide undergoes ortho-lithiation by n-butyllithium, forming ortho-lithiosulfonamide, which can be further used to synthesize various compounds including carbinol, imine, amide, and acid. This process demonstrates the utility of this compound in complex chemical synthesis and compound formation (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).
  • Synthesis of Novel Compounds with Potential Biological Activities:

    • The compound 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide was used as a key intermediate in synthesizing new compounds with potential antimicrobial and antifungal activities. This highlights its role in the development of bioactive compounds (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
  • Structural Characterization and Kinetic Investigation:

    • Research on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, derived from this compound, provided insights into their molecular-electronic structures and kinetic properties. This is important for understanding the reactivity and stability of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
  • X-ray Crystallography and Molecular Structure Analysis:

    • Studies using X-ray crystallography of compounds like (2‐Amino‐4,5‐dimethylbenzenesulfonato‐κN)diaquasilver(I) offer valuable data on the molecular structure and binding interactions, contributing to a deeper understanding of the properties of sulfonamide derivatives (Han & Li, 2007).
  • Catalytic Applications in Organic Synthesis:

  • Pharmaceutical Research and Drug Development:

    • Various derivatives of this compound have been synthesized and evaluated for their potential antimicrobial activity. This highlights its role in the discovery and development of new pharmaceutical agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Mechanism of Action

While the specific mechanism of action for 2-amino-N,N-dimethylbenzenesulfonamide is not provided, it’s known that sulfonamides have a broad spectrum of activity against bacterial infections . They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Properties

IUPAC Name

2-amino-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWXWPWKFMLCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360617
Record name 2-amino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54468-86-9
Record name 2-amino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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